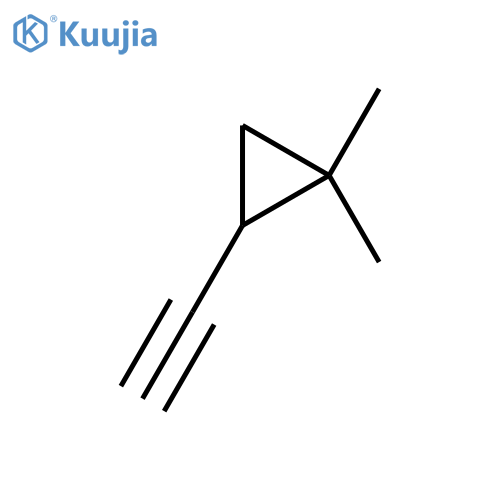Cas no 21777-88-8 (2-Ethynyl-1,1-dimethylcyclopropane)

21777-88-8 structure
商品名:2-Ethynyl-1,1-dimethylcyclopropane
2-Ethynyl-1,1-dimethylcyclopropane 化学的及び物理的性質
名前と識別子
-
- 2-ethynyl-1,1-dimethylcyclopropane
- 21777-88-8
- EN300-2514377
- 2-Ethynyl-1,1-dimethylcyclopropane
-
- MDL: MFCD30646538
- インチ: 1S/C7H10/c1-4-6-5-7(6,2)3/h1,6H,5H2,2-3H3
- InChIKey: PTMQBUOJGOAYDR-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C)CC1C#C
計算された属性
- せいみつぶんしりょう: 94.078250319g/mol
- どういたいしつりょう: 94.078250319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 0Ų
2-Ethynyl-1,1-dimethylcyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2514377-0.5g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 0.5g |
$1158.0 | 2024-06-19 | |
| Enamine | EN300-2514377-10.0g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 10.0g |
$6390.0 | 2024-06-19 | |
| 1PlusChem | 1P0284IL-100mg |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 100mg |
$804.00 | 2023-12-18 | |
| 1PlusChem | 1P0284IL-2.5g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 2.5g |
$4251.00 | 2023-12-18 | |
| Aaron | AR0284QX-100mg |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 100mg |
$734.00 | 2025-02-15 | |
| 1PlusChem | 1P0284IL-50mg |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 50mg |
$630.00 | 2023-12-18 | |
| 1PlusChem | 1P0284IL-5g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 5g |
$6260.00 | 2023-12-18 | |
| Enamine | EN300-2514377-1g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 1g |
$1729.0 | 2023-08-31 | |
| Enamine | EN300-2514377-5.0g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 5.0g |
$4309.0 | 2024-06-19 | |
| Enamine | EN300-2514377-0.05g |
2-ethynyl-1,1-dimethylcyclopropane |
21777-88-8 | 95% | 0.05g |
$344.0 | 2024-06-19 |
2-Ethynyl-1,1-dimethylcyclopropane 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
21777-88-8 (2-Ethynyl-1,1-dimethylcyclopropane) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
